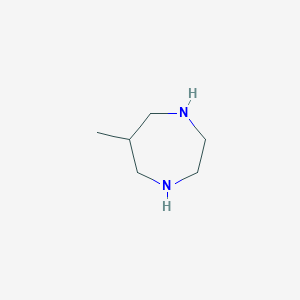

6-Methyl-1,4-diazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJOIXFVKVPLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335112 | |

| Record name | 6-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89582-17-2 | |

| Record name | 6-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1,4-diazepane: Properties, Reactivity, and Synthetic Insights

Introduction: The Strategic Importance of the 1,4-Diazepane Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 1,4-diazepane ring, a seven-membered saturated heterocycle containing two nitrogen atoms, is a quintessential example of such a scaffold.[1] Its inherent conformational flexibility allows derivatives to adopt diverse three-dimensional arrangements, enabling precise and high-affinity binding to various receptors and enzymes.[2][3] This guide focuses on a specific, valuable derivative: 6-Methyl-1,4-diazepane (CAS No. 89582-17-2). By strategically placing a methyl group on the carbon backbone, this compound offers a nuanced modification to the parent ring system, influencing both its physical properties and its utility as a synthetic building block. This document provides a comprehensive overview of its core physical and chemical characteristics, spectroscopic signature, and synthetic considerations, tailored for researchers and professionals in drug discovery and development.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. This compound is a cyclic diamine that exists as a liquid at standard conditions.[4] Its core properties are summarized below.

Physical Properties

The introduction of a methyl group at the C6 position subtly alters the physical characteristics compared to the parent homopiperazine structure. These properties are critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 89582-17-2 | [4][5] |

| Molecular Formula | C₆H₁₄N₂ | [4][5] |

| Molecular Weight | 114.19 g/mol | [5] |

| Physical State | Liquid (Neat) | [4] |

| Boiling Point | 174-175 °C | [5][6] |

| Density | 0.838 g/cm³ | [5] |

| Refractive Index (n²⁰/D) | 1.4869 | [5] |

| Flash Point | 61-62 °C | [5][6] |

| pKa (Predicted) | 11.05 ± 0.40 | [5] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy: An evaluated IR spectrum for this compound is available through the NIST database, measured as a neat liquid.[4] Key expected absorptions include:

-

N-H Stretching: A moderate, broad peak in the 3250-3350 cm⁻¹ region, characteristic of a secondary amine.

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the aliphatic C-H bonds of the methyl and methylene groups.

-

N-H Bending: A peak around 1590-1650 cm⁻¹, which can sometimes be weak.

-

C-N Stretching: Absorptions in the 1020-1250 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise connectivity of a molecule in solution.

-

¹H NMR: The proton NMR spectrum would be expected to show several distinct signals. Due to the conformational flexibility of the seven-membered ring, some signals may appear broad at room temperature.[7] The expected regions are:

-

N-H Protons: A broad singlet, typically in the 1.5-3.0 ppm range, whose chemical shift is highly dependent on solvent and concentration.

-

Ring Protons (-CH₂-N- & -CH-): A series of complex multiplets between ~2.5 and 3.5 ppm. The asymmetry introduced by the methyl group makes the methylene protons diastereotopic, leading to more complex splitting patterns than in the parent homopiperazine.

-

Methyl Protons (-CH₃): A doublet centered around 1.0-1.2 ppm, coupled to the adjacent methine proton.

-

-

¹³C NMR: The carbon spectrum provides information on the electronic environment of each carbon atom. Based on data for homopiperazine and typical alkyl shifts, the following assignments can be predicted[8][9]:

-

Ring Carbons (-CH₂-N-): Signals would likely appear in the 45-55 ppm range.

-

C6 Methine Carbon (-CH-CH₃): This carbon would be expected in the 30-40 ppm range.

-

Methyl Carbon (-CH₃): A signal in the upfield region, approximately 15-20 ppm.

-

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 114. Fragmentation would likely involve the loss of a methyl group ([M-15]⁺) or cleavage of the ring.

Part 2: Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the two secondary amine functionalities, which confer both basicity and nucleophilicity to the molecule.

Basicity and Nucleophilicity

With a predicted pKa of its conjugate acid around 11.05, this compound is a moderately strong base, comparable to other aliphatic cyclic amines.[5] This basicity means it will readily react with acids to form ammonium salts.

The lone pairs on the nitrogen atoms also make the molecule a potent nucleophile. This is the most important aspect of its chemistry from a synthetic standpoint. It readily participates in reactions with a wide range of electrophiles.[10] Secondary amines are generally more reactive nucleophiles than primary amines in many contexts.[11][12]

Key Chemical Transformations

The synthetic utility of this compound stems from its ability to undergo selective functionalization at one or both nitrogen atoms.

-

N-Alkylation: Reaction with alkyl halides or other alkylating agents leads to the formation of N-alkylated derivatives. Mono-alkylation can often be achieved by controlling stoichiometry, while exhaustive alkylation can lead to quaternary ammonium salts.

-

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-amides. This reaction is typically fast and high-yielding. The resulting amide is significantly less basic and nucleophilic than the starting amine.

-

N-Arylation: Under conditions such as the Buchwald-Hartwig amination, one or both nitrogen atoms can be coupled with aryl halides to form N-aryl diazepanes.

-

Coordination Chemistry: As a bidentate ligand, it can coordinate with metal ions to form stable chelate complexes, a property leveraged in catalysis and materials science.[11]

The diagram below illustrates the core reactivity pathways of the this compound scaffold.

Caption: Figure 2: Representative Synthesis Workflow.

Representative Experimental Protocol: Reductive Amination Approach

This protocol describes a robust, two-step procedure for the synthesis of this compound via reductive amination, a cornerstone reaction in amine synthesis.

Objective: To synthesize this compound from 1,2-diaminoethane and 1,3-dichloroacetone followed by reduction.

Pillar of Trustworthiness: This protocol employs well-understood, high-yielding reactions. The progress can be monitored at each stage using standard techniques (TLC, GC-MS), and the final product's identity is confirmed spectroscopically, creating a self-validating workflow.

Step 1: Synthesis of 6-Methyl-1,4-diazepan-5-one

-

Reagent Preparation: To a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add ethylenediamine (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (2.2 eq) in a large volume of a polar aprotic solvent like acetonitrile (MeCN).

-

Causality: Acetonitrile is chosen for its ability to dissolve the reactants and its relatively high boiling point. The excess base is crucial to neutralize the HCl generated during the subsequent cyclization.

-

-

Slow Addition: Dissolve methyl 3-chloropropionate (1.0 eq) in MeCN and add it dropwise to the stirred solution of ethylenediamine at room temperature over 2-3 hours.

-

Causality: Slow, dropwise addition is critical to favor the desired intramolecular cyclization over polymerization, which is a common side reaction with difunctional reagents.

-

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Workup: Cool the mixture to room temperature and filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude lactam (diazepan-one). Purify via vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of the Lactam to this compound

-

Setup: In a dry flask under an inert atmosphere (N₂ or Ar), prepare a suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄, approx. 2.0-3.0 eq) in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Causality: LiAlH₄ is a potent reagent required for the complete reduction of the amide carbonyl. Anhydrous conditions are absolutely essential as LiAlH₄ reacts violently with water.

-

-

Addition of Lactam: Dissolve the purified 6-Methyl-1,4-diazepan-5-one from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C with an ice bath.

-

Causality: The reaction is highly exothermic; slow addition and cooling are necessary for safety and to prevent side reactions.

-

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until TLC or GC-MS indicates complete consumption of the starting material.

-

Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Causality: This specific quenching procedure is a well-established and safe method to neutralize excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF.

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Part 4: Applications in Drug Discovery and Development

The 1,4-diazepane moiety is a privileged structure primarily because it acts as a versatile and conformationally mobile scaffold. This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its most direct application is as a reactant for building libraries of compounds for screening. For example, its dihydrochloride salt is used in the preparation of imidazopyridines, a class of compounds investigated for the treatment of pain and related conditions. [5]The methyl group provides a point of stereochemical diversity and can influence the binding affinity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).

References

-

Cheméo. (n.d.). Chemical Properties of 6H-1,4-diazepine, hexahydro-6-methyl- (CAS 89582-17-2). Retrieved from [Link].

- AK Scientific, Inc. (n.d.). Product Specification Sheet: this compound.

-

Yim, J. C. K., et al. (2022). Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes. Inorganic Chemistry, 61(20), 7874–7885. Available at: [Link]

- PubChem. (n.d.). 1-(6-Methyl-2-phenylpyrimidin-4-yl)-1,4-diazepane. National Center for Biotechnology Information.

-

Yim, J. C. K., et al. (2022). Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes. Inorganic Chemistry, 61(20), 7874-7885. Available at: [Link]

-

Conier Chem&Pharma Limited. (n.d.). 6-methyl-(1,4)diazepane. Molbase. Retrieved from [Link]

- Smolecule. (2023). Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9.

-

NIST. (n.d.). 6H-1,4-diazepine, hexahydro-6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Wikipedia contributors. (n.d.). Amine. Wikipedia.

-

Zhang, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5014. Available at: [Link]

-

Ramajayam, R., et al. (2011). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. Available at: [Link]

- ResearchGate. (n.d.). 1,4-Diazepines.

- ResearchGate. (n.d.). Polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamine.

-

Zhang, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5014. Available at: [Link]

-

Joshi, Y. C., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 18(1), 1058-1068. Available at: [Link]

-

Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 47-53. Available at: [Link]

- Reusch, W. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

-

Hanton, L. R., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1200. Available at: [Link]

Sources

- 1. This compound | 89582-17-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6H-1,4-diazepine, hexahydro-6-methyl-, [webbook.nist.gov]

- 5. 6-Methyl-[1,4]diazepane CAS#: 89582-17-2 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. mdpi.com [mdpi.com]

- 10. Amine - Wikipedia [en.wikipedia.org]

- 11. Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

solubility and stability of 6-Methyl-1,4-diazepane in common lab solvents

An In-depth Technical Guide to the Solubility and Stability of 6-Methyl-1,4-diazepane

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key heterocyclic scaffold relevant to drug discovery and development. Addressed to researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its physicochemical properties. We present field-proven, step-by-step protocols for accurately determining both kinetic and thermodynamic solubility, alongside a robust methodology for assessing chemical stability through forced degradation studies. The insights and procedures detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing development programs.

Introduction: The Central Role of Physicochemical Profiling

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms, a structure that imparts unique conformational and chemical properties.[1][2] As a building block in medicinal chemistry, its derivatives are explored for a range of pharmacological activities.[3] However, the successful transition of any candidate molecule from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical characteristics. Among these, solubility and stability are paramount.

-

Solubility directly influences bioavailability, dictates the feasibility of formulation strategies, and impacts the reliability of in-vitro assay results.[4][5][6] Poor solubility can terminate an otherwise promising drug candidate's journey.

-

Stability determines a compound's shelf-life, its degradation pathways, and the potential formation of impurities that could compromise safety and efficacy.[7]

This guide provides the foundational knowledge and actionable protocols to comprehensively characterize the solubility and stability profile of this compound, enabling informed decision-making throughout the drug development lifecycle.

Core Physicochemical Properties of this compound

The behavior of this compound in solution is governed by its structure. The presence of two secondary amine functionalities within a flexible seven-membered ring is the primary determinant of its properties.

-

Molecular Formula: C₆H₁₄N₂[2]

-

Molecular Weight: 114.19 g/mol [3]

-

Predicted LogP (XlogP): -0.1[2] This value suggests a high degree of hydrophilicity, predicting good solubility in polar solvents.

The flexible nature of the diazepane ring allows it to exist in multiple conformations, such as chair and twist-boat forms, which can influence its interaction with solvents and its crystal packing energy.[1]

Solubility Profile: From High-Throughput Screening to Thermodynamic Truth

Solubility can be assessed in two primary contexts: kinetic and thermodynamic. Kinetic solubility is typically used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value essential for late-stage development and formulation.[4][8]

Expected Solubility in Common Laboratory Solvents

Based on its polar, hydrophilic nature (XlogP: -0.1) and the presence of two hydrogen-bond-donating/accepting amine groups, this compound is expected to be highly soluble in polar protic solvents and sparingly soluble to insoluble in nonpolar solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Highly Soluble | Strong hydrogen bonding interactions between the solvent's hydroxyl groups and the compound's amines. Solubility in water is expected to be highly pH-dependent, increasing significantly at pH < pKa. |

| Polar Aprotic | DMSO, DMF | Soluble | Good dipole-dipole interactions. DMSO is an excellent solvent for initial stock solution preparation.[5][9] |

| Polar Aprotic | Acetonitrile (ACN) | Moderately Soluble | Less polar than DMSO/DMF, may have lower capacity. |

| Polar Aprotic | Ethyl Acetate | Sparingly Soluble | Lower dielectric constant and reduced polarity limit effective solvation. |

| Nonpolar | Toluene, Hexanes | Insoluble | "Like dissolves like" principle; unfavorable interactions between the polar compound and nonpolar solvent. |

Disclaimer: This table represents a predicted profile based on chemical principles. Experimental verification is mandatory.

Experimental Workflow for Solubility Determination

The choice of assay depends on the stage of development. Early stages prioritize speed (kinetic), while later stages require accuracy (thermodynamic).

Caption: Workflow for Kinetic vs. Thermodynamic Solubility.

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is designed for rapid assessment in early drug discovery.[5][10]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microplate, add 2 µL of the DMSO stock solution to 98 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This results in a final DMSO concentration of 2% and a theoretical compound concentration of 200 µM.[8]

-

Incubation: Seal the plate and shake for 2 hours at room temperature to allow for precipitation to occur.[9]

-

Analysis (Nephelometry): Place the plate in a nephelometer to measure light scattering. Increased scattering relative to a buffer-only control indicates precipitation and poor solubility.

-

Data Interpretation: The concentration at which significant light scattering is first observed is reported as the kinetic solubility.

Causality Note: This is a "kinetic" measurement because the compound is introduced in a pre-dissolved state, and precipitation may be slow to reach true equilibrium. It measures how well a compound stays in solution under non-equilibrium conditions, mimicking rapid dilution scenarios.[4][8]

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

This is the gold-standard method for determining true equilibrium solubility, crucial for pre-formulation and IND-enabling studies.[6][11]

-

Sample Preparation: Add an excess amount of solid this compound (enough to ensure saturation, e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, or bio-relevant media) in a glass vial.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[8] Longer times (48h) should be tested to confirm equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove all undissolved particles.

-

Quantification:

-

Prepare a standard calibration curve of the compound using a validated analytical method, typically HPLC-UV.

-

Dilute the filtered supernatant with a suitable solvent and analyze it by HPLC-UV to determine the concentration.

-

-

Reporting: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.[11]

Stability Profile: Uncovering and Mitigating Degradation

Stability assessment involves subjecting the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and pathways.[7][12] This process, known as forced degradation or stress testing, is fundamental to developing a stability-indicating analytical method.[13][14]

Predicted Degradation Pathways

The this compound structure contains secondary amines, which are susceptible to specific degradation pathways:

-

Oxidation: Amines can be oxidized to form N-oxides or other related impurities, especially in the presence of oxidizing agents or trace metals.[12] This is a common degradation pathway for amine-containing pharmaceuticals.

-

Hydrolysis: While the diazepane ring itself is generally stable to hydrolysis, extreme pH conditions combined with elevated temperatures could potentially promote ring cleavage, although this is less common than for structures containing labile groups like esters or amides.[12]

-

Photodegradation: Exposure to UV or visible light can generate reactive species that lead to degradation. While the core structure lacks a strong chromophore, this pathway should always be investigated.[15]

Caption: Potential Degradation Pathways for this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for Forced Degradation & Method Development.

Protocol 3: Forced Degradation Study and Development of a Stability-Indicating HPLC Method

The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can adequately detect and separate the resulting degradants.[16]

-

Preparation of Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Application of Stress Conditions: [17]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24-48 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.[12]

-

Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

-

Control Sample: A sample of the stock solution is kept protected from light at 4°C.

-

-

Sample Analysis and Method Development:

-

After the specified stress period, neutralize the acidic and basic samples.

-

Inject all stressed samples, along with the control, into an HPLC system with a photodiode array (PDA) detector.

-

Method Development Goal: Develop a gradient reversed-phase HPLC method (e.g., using a C18 column) that can resolve the parent peak from all degradation product peaks.[18] The mobile phase typically consists of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

-

Peak Purity Analysis: Use the PDA detector to assess peak purity for the parent compound under each stress condition. This ensures there are no co-eluting degradants, confirming the method is "stability-indicating."

-

-

Data Interpretation:

-

Calculate the percentage of degradation in each condition.

-

Identify the conditions under which the compound is least stable.

-

If significant degradants are formed, further characterization using LC-MS may be necessary to elucidate their structures.[18]

-

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the solubility and stability of this compound is not an academic exercise; it is a prerequisite for successful drug development. The data generated from the protocols described in this guide directly informs critical decisions in lead optimization, formulation design, analytical method validation, and regulatory submissions. By employing these robust, self-validating methodologies, researchers can build a strong foundation of physicochemical knowledge, mitigating risks and increasing the probability of advancing high-quality drug candidates.

References

-

Diazepam Degradation Pathway - Eawag-BBD. (n.d.). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

Thermodynamic Solubility Assay - Domainex. (n.d.). Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Glomme, A., & März, J. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Retrieved from [Link]

-

Kinetic Solubility - In Vitro Assay - Charnwood Discovery. (n.d.). Retrieved from [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability - Drug Discovery & Development. (2025). Retrieved from [Link]

-

Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent - MDPI. (2022). Retrieved from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing - ACD/Labs. (2022). Retrieved from [Link]

-

High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development - Journal of Modern Ohemistry & Chemical Technology. (n.d.). Retrieved from [Link]

-

Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved from [Link]

-

Photodegradation of diazepam showing degradation products. Adapted with... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science. (n.d.). Retrieved from [Link]

-

(PDF) Stability indicating HPLC method development - a review - ResearchGate. (2015). Retrieved from [Link]

-

Forced Degradation Studies - MedCrave online. (2016). Retrieved from [Link]

-

Stability Indicating HPLC Method Development: A Review - IJPPR. (2023). Retrieved from [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method - Pharmaceutica Analytica Acta. (n.d.). Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International. (n.d.). Retrieved from [Link]

-

Analyst - VIURRSpace. (2025). Retrieved from [Link]

-

This compound (C6H14N2) - PubChemLite. (n.d.). Retrieved from [Link]

-

6-Methyl-1-(2-methyl-3-pyridinyl)-1,4-diazepane | C12H19N3 | CID 79043502 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]

- 2. PubChemLite - this compound (C6H14N2) [pubchemlite.lcsb.uni.lu]

- 3. 6-Methyl-[1,4]diazepane CAS#: 89582-17-2 [m.chemicalbook.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. evotec.com [evotec.com]

- 7. acdlabs.com [acdlabs.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. researchgate.net [researchgate.net]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. mdpi.com [mdpi.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. longdom.org [longdom.org]

- 18. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Potential Biological Activities of 1,4-Diazepine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepine scaffold represents a privileged heterocyclic ring system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological properties of 1,4-diazepine derivatives, delving into their mechanisms of action, structure-activity relationships, and therapeutic potential. We will explore their well-established roles as central nervous system (CNS) modulators, as well as their emerging applications as anticancer, antimicrobial, and antiviral agents. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the design, synthesis, and evaluation of novel 1,4-diazepine-based therapeutic agents.

Introduction: The Versatile 1,4-Diazepine Core

1,4-Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4.[1][2][3] This core structure, particularly when fused with a benzene ring to form benzodiazepines, has been a cornerstone of pharmaceutical development for decades.[4] The inherent conformational flexibility of the seven-membered ring, coupled with the ability to introduce a wide array of substituents, allows for the fine-tuning of pharmacological activity and the targeting of diverse biological macromolecules.

The biological significance of 1,4-diazepine derivatives is vast, encompassing a wide spectrum of therapeutic areas.[1][2][3][5] While their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties are widely recognized, recent research has unveiled their potential in oncology, infectious diseases, and other fields.[1][2][3] This guide will provide an in-depth exploration of these multifaceted activities.

Central Nervous System (CNS) Activities: The Classical Realm of 1,4-Diazepines

The most well-characterized biological activities of 1,4-diazepine derivatives are centered on the central nervous system. This is primarily attributed to their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the brain.[4]

Mechanism of Action: Allosteric Modulation of the GABAA Receptor

1,4-Benzodiazepines do not directly activate the GABAA receptor but rather act as positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA. This potentiation leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This calming effect on the brain underlies their therapeutic applications.

Diagram: Mechanism of 1,4-Benzodiazepine Action at the GABAA Receptor

Caption: Allosteric modulation of the GABAA receptor by 1,4-benzodiazepines.

Therapeutic Applications in CNS Disorders

The modulation of GABAergic neurotransmission by 1,4-diazepine derivatives has led to their widespread use in the treatment of various CNS disorders:

-

Anxiolytic Effects: By reducing neuronal excitability in brain regions associated with fear and anxiety, such as the amygdala, they effectively alleviate symptoms of anxiety disorders.[4]

-

Anticonvulsant Activity: Their ability to suppress the spread of seizure activity makes them valuable in the management of epilepsy and other convulsive states.[6][7]

-

Sedative and Hypnotic Properties: The general depressant effect on the CNS contributes to their use in treating insomnia and as pre-anesthetic sedatives.[4]

-

Muscle Relaxant Effects: They can reduce muscle tone and are used to treat muscle spasms.[4]

It is important to note that the pharmacological profiles can vary significantly between different derivatives, with some exhibiting more pronounced sedative effects while others have stronger anxiolytic or anticonvulsant properties.[7][8]

Anticancer Activities: A New Frontier for 1,4-Diazepines

In recent years, a growing body of evidence has highlighted the potential of 1,4-diazepine derivatives as anticancer agents.[9][10] Their mechanisms of action in this context are diverse and often independent of their effects on the GABAA receptor.

Mechanisms of Anticancer Action

Several key mechanisms have been identified through which 1,4-diazepine derivatives exert their antitumor effects:

-

Inhibition of Tubulin Polymerization: Some derivatives have been shown to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[10]

-

Induction of Apoptosis and Cell Cycle Arrest: Many 1,4-diazepine derivatives can induce programmed cell death (apoptosis) and halt the cell cycle at various checkpoints, preventing the proliferation of cancer cells.[11][12]

-

Inhibition of Protein Synthesis: Certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent inhibitors of protein synthesis in cancer cells, leading to significant tumor growth inhibition.[11][12]

-

DNA Binding: Some pyrrolo[2,1-c][1][9]benzodiazepines (PBDs) are known to bind to the minor groove of DNA, forming covalent adducts and interfering with DNA replication and transcription.[13]

Table: Anticancer Activity of Selected 1,4-Diazepine Derivatives

| Compound Class | Cancer Cell Lines | Mechanism of Action | Reference |

| Thieno[1][9]diazepines | HepG-2, MCF-7, HCT-116 | Not specified, potent cytotoxic activity | [9][14] |

| 1,4-Benzodiazepine-2,5-diones | NCI-H522 (Non-small-cell lung cancer) | Inhibition of protein synthesis, cell cycle arrest, apoptosis | [11][12] |

| Dibenzodiazepines | Various cancer cell lines | Inhibition of tubulin polymerization, G2/M cell cycle arrest | [10] |

Experimental Protocol: In Vitro Anticancer Screening

A standard methodology to assess the anticancer potential of novel 1,4-diazepine derivatives involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG-2 for liver cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Dissolve the synthesized 1,4-diazepine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Include a known anticancer drug (e.g., doxorubicin or vinblastine) as a positive control.[14]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assay: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) for each cell line.

Diagram: Workflow for In Vitro Anticancer Screening

Caption: A typical workflow for evaluating the in vitro anticancer activity.

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 1,4-Diazepine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[1][15]

Spectrum of Activity

Various studies have reported the synthesis of 1,4-diazepine derivatives with significant antibacterial and antifungal properties.[1] For instance, novel 1H-1,4-diazepines containing a pyrazolopyrimidinone moiety have been synthesized and shown to possess both antimicrobial and antifungal activities.[1] Additionally, certain dibenzodiazepine derivatives have demonstrated potent activity against intracellular bacteria, such as multidrug-resistant Salmonella typhimurium.[13]

Potential Mechanisms

The exact mechanisms of antimicrobial action for many 1,4-diazepine derivatives are still under investigation. However, some proposed mechanisms include:

-

Inhibition of Essential Enzymes: These compounds may inhibit key bacterial or fungal enzymes involved in vital metabolic pathways.

-

Disruption of Cell Membrane Integrity: Some derivatives might interact with and disrupt the structure of microbial cell membranes.

-

Targeting Host Cell Factors: In the case of intracellular pathogens, some compounds may act on host cell factors that are essential for bacterial survival and replication.[13]

Other Potential Biological Activities

The therapeutic potential of 1,4-diazepine derivatives extends beyond the aforementioned areas. Research has indicated their possible utility as:

-

Antiviral agents: Including activity against HIV.

-

Anti-inflammatory agents .

-

Antimalarial agents .[10]

-

Cholecystokinin (CCK) antagonists .

Conclusion and Future Directions

The 1,4-diazepine scaffold is a remarkably versatile platform for the development of new therapeutic agents. While the CNS effects of benzodiazepines are well-established, the expanding research into their anticancer, antimicrobial, and other biological activities opens up exciting new avenues for drug discovery. Future research should focus on:

-

Elucidating detailed mechanisms of action for their non-CNS activities.

-

Optimizing structure-activity relationships to enhance potency and selectivity for specific targets.

-

Developing derivatives with improved pharmacokinetic and safety profiles .

-

Exploring novel synergistic combinations with existing therapeutic agents.

The continued exploration of the chemical space around the 1,4-diazepine nucleus holds significant promise for addressing unmet medical needs across a wide range of diseases.

References

- Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.

- Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.

- Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.

- Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.

- Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). PubMed.

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological S... - Ingenta Connect. (2019). Ingenta Connect.

- Khan, I., et al. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.

- Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents | Request PDF.

- Li, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. PubMed.

- Li, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry.

- Anticancer effect of novel 1,4-benzodiazepine derivatives through tubulin polymeriz

- Synthesis and pharmacological activity of 1,4-benzodiazepine deriv

- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2022). MDPI.

- Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. (2023). PMC - NIH.

- 1,4-Benzodiazepine derivatives as anticonvulsant agents in DBA/2 mice. PubMed.

- Synthesis, antimicrobial and antifungal activities of novel 1H-1,4-diazepines containing pyrazolopyrimidinone moiety. (2009). Semantic Scholar.

-

Synthesis of Dibenzo[ b,e ][1][9]Diazepine Derivatives. (2011). ResearchGate.

- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon

- Benzodiazepine. Wikipedia.

- Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Deriv

- 1,4-Diazepines.

- THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological S...: Ingenta Connect [ingentaconnect.com]

- 6. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,4-Benzodiazepine derivatives as anticonvulsant agents in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, antimicrobial and antifungal activities of novel 1H-1,4-diazepines containing pyrazolopyrimidinone moiety | Semantic Scholar [semanticscholar.org]

theoretical and computational studies of 1,4-diazepane structures

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1,4-Diazepane Structures

Abstract

The 1,4-diazepane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotics to anticancer treatments.[1][2] Its seven-membered ring grants significant conformational flexibility, which is intrinsically linked to its biological activity and pharmacokinetic properties. Understanding and predicting the conformational landscape, dynamic behavior, and spectroscopic properties of 1,4-diazepane and its derivatives is therefore critical for rational drug design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multi-scale computational workflow used to elucidate the structural dynamics of this important heterocycle. We will explore the causality behind methodological choices, from initial conformational searches to high-level quantum mechanical calculations and dynamic simulations, providing field-proven insights and step-by-step protocols.

The Structural Significance of the 1,4-Diazepane Ring

Unlike rigid aromatic systems, the saturated 1,4-diazepane ring can adopt multiple low-energy conformations, including chair, boat, and various twist-boat forms.[3] The specific conformation adopted by a diazepane-containing drug can profoundly influence its ability to bind to a biological target. For instance, studies on orexin receptor antagonists revealed that a specific twist-boat ring conformation, stabilized by intramolecular π-stacking, was crucial for receptor binding.[4] The biological activity of a molecule is highly dependent on the conformation of the 1,4-diazepane ring and its substituents.[5] Therefore, a robust computational approach is not just beneficial but essential to map this complex energy landscape and identify the bioactive conformation.

A Validated Multi-Scale Computational Workflow

A single computational method is insufficient to capture the full structural and dynamic picture of a flexible molecule like 1,4-diazepane. A hierarchical or multi-scale approach is required, where faster, less accurate methods are used to explore the conformational space broadly, followed by more rigorous, computationally expensive methods to refine energies and properties for a smaller set of relevant structures.

Caption: A multi-scale computational workflow for 1,4-diazepane analysis.

Step 1: Initial Conformational Search with Molecular Mechanics (MM)

Expertise & Experience: The conformational space of a seven-membered ring is vast. It is computationally prohibitive to start with high-level quantum mechanics. The logical first step is a broad search using Molecular Mechanics (MM), which uses classical physics (force fields) to estimate energies rapidly. This allows for the efficient generation of thousands of potential conformers, ensuring that no energetically accessible structure is missed.[6]

Experimental Protocol: Conformational Search

-

Structure Preparation: Build the 3D structure of the 1,4-diazepane derivative using a molecular editor (e.g., Avogadro, ChemDraw).

-

Force Field Selection: Choose a suitable force field. General-purpose force fields like MMFF94 (Merck Molecular Force Field) or OPLS (Optimized Potentials for Liquid Simulations) are excellent starting points.

-

Search Algorithm: Employ a systematic or stochastic search algorithm.

-

Systematic Search: Rotates all acyclic single bonds by a defined increment. It is thorough but can be slow for molecules with many rotatable bonds.

-

Stochastic Search (e.g., Monte Carlo): Randomly modifies torsional angles and accepts new conformations based on energy criteria. It is more efficient for highly flexible molecules.

-

-

Energy Minimization: Each generated conformer must be subjected to energy minimization to relax it to the nearest local energy minimum on the potential energy surface.

-

Output & Filtering: The output is a large set of conformers. Filter this set by applying an energy window (e.g., retain all conformers within 10-15 kcal/mol of the global minimum) to remove high-energy, irrelevant structures.

Step 2: High-Accuracy Refinement with Density Functional Theory (DFT)

Expertise & Experience: While MM is excellent for searching, its energy calculations are approximate. To obtain reliable relative stabilities and accurate geometric parameters, we must employ a higher level of theory. Density Functional Theory (DFT) offers a superb balance of accuracy and computational cost for molecules of this size.[7][8] It explicitly models electron distribution, providing a much more accurate description of the electronic effects that govern molecular geometry and stability.

Trustworthiness: A key self-validating step here is the frequency calculation. After geometry optimization, a frequency calculation must be performed. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

Experimental Protocol: DFT Optimization

-

Input Preparation: Select the unique, low-energy conformers identified from the MM search.

-

Method Selection:

-

Functional: The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.

-

Basis Set: The 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is recommended. The latter includes diffuse functions (++), which are important for accurately describing non-covalent interactions and systems with lone pairs, like the nitrogen atoms in diazepane.[9]

-

-

Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) in a quantum chemistry software package (e.g., Gaussian, ORCA[10]). Solvation can be included implicitly using a model like the Polarizable Continuum Model (PCM) to better mimic solution-phase behavior.

-

Analysis:

-

Extract the final electronic energies (and Gibbs free energies from the frequency calculation) for each conformer.

-

Confirm that all frequencies are positive (real).

-

Analyze the optimized geometries (bond lengths, angles, dihedral angles).

-

Data Presentation: Relative Energies of 1,4-Diazepane Conformers

The table below presents hypothetical but representative DFT-calculated relative energies for the parent 1,4-diazepane ring, illustrating the typical stability order. In substituted derivatives, this order can change significantly.

| Conformer | Point Group | Relative Energy (kcal/mol) | Key Structural Feature |

| Chair | C | 0.00 | Staggered bonds, minimal steric strain.[11] |

| Twist-Boat | C | ~5-6 | Partially alleviates flagpole interactions of the pure boat.[4] |

| Boat | C | ~7-8 | Eclipsing interactions and flagpole steric clash.[12] |

Note: Energies are illustrative and highly dependent on the level of theory, basis set, and substitution pattern.

Step 3: Spectroscopic Validation

Authoritative Grounding: The structures generated by computation are models. Their relevance is established by comparing predicted properties with experimental data. NMR and IR spectroscopy are cornerstones of structural elucidation. DFT calculations can predict these spectra with reasonable accuracy, providing a powerful link between theory and reality.[9][13]

Experimental Protocol: NMR and IR Spectra Prediction

-

Input: Use the DFT-optimized geometries from Step 2.

-

NMR Prediction:

-

Perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is the standard for accurate chemical shift prediction.[9]

-

The calculation will yield absolute shielding tensors. These are typically converted to chemical shifts (ppm) by referencing against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.

-

-

IR Prediction:

-

The Freq calculation performed in Step 2 already provides the necessary data.

-

The output lists the vibrational frequencies (cm⁻¹) and their corresponding intensities.

-

It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to the calculated frequencies to correct for anharmonicity and method limitations, improving agreement with experimental spectra.

-

Step 4: Probing Dynamics with Molecular Dynamics (MD) Simulations

Expertise & Experience: Static, gas-phase, or implicit solvent calculations do not capture the dynamic nature of molecules in a biological environment. MD simulations model the explicit movement of the 1,4-diazepane derivative and its interactions with individual solvent molecules or a protein binding pocket over time.[14] This is crucial for understanding how the molecule explores different conformations, its residence time in a binding pocket, and the specific interactions (like hydrogen bonds) that stabilize its bound state.[15][16]

Caption: Standard workflow for setting up a Molecular Dynamics (MD) simulation.

Experimental Protocol: MD Simulation Setup

-

System Setup:

-

Solute: Use the lowest energy conformer from DFT as the starting structure.

-

Force Field: Choose a well-parameterized force field like AMBER or GROMOS. The ligand's topology and parameters may need to be generated using tools like antechamber or ATB.[15]

-

Solvation: Place the molecule in a periodic box of explicit water models (e.g., TIP3P).

-

Ionization: Add counter-ions to neutralize the system's charge.

-

-

Minimization & Equilibration:

-

Perform a series of energy minimization steps to remove any bad contacts, first with the solute restrained and then with the whole system free.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Switch to a constant pressure (NPT) ensemble to bring the system to the correct density. This equilibration phase should be run until properties like temperature, pressure, and density are stable.

-

-

Production Simulation: Run the simulation for a desired length of time (typically nanoseconds to microseconds, depending on the process being studied). Save the coordinates (trajectory) at regular intervals.

-

Analysis: Analyze the trajectory to understand the conformational stability, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of atoms, and specific intermolecular interactions.[15]

Case Study: 1,4-Diazepanes in Receptor Binding

Computational studies have been instrumental in developing novel 1,4-diazepane-based sigma receptor (σR) ligands.[15][17] In one such study, molecular docking was used to predict the binding poses of newly synthesized compounds. To validate these static poses and understand the behavior of the ligands in the active site, MD simulations were performed. The simulations, running for 250 ns, confirmed that the most potent compound maintained a stable interaction within the receptor's binding pocket, characterized by key hydrogen bonds and hydrophobic contacts, while a less active analogue showed significant conformational changes and instability.[15] This synergy of docking and MD provides a powerful, validated approach to predict and explain ligand affinity, guiding further optimization efforts.

Conclusion

The theoretical and computational study of 1,4-diazepane is a multi-faceted endeavor that provides indispensable insights for modern drug discovery. By employing a hierarchical workflow that begins with broad conformational searching and progresses through high-accuracy DFT refinement to dynamic MD simulations, researchers can build a comprehensive model of a molecule's behavior. This model, when validated against experimental spectroscopic data, allows for a deep, mechanistically-grounded understanding of structure-activity relationships. The protocols and principles outlined in this guide provide a robust framework for scientists to confidently apply these powerful computational tools to accelerate the development of next-generation therapeutics based on the versatile 1,4-diazepane scaffold.

References

- Title: Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding Source: Bioorganic & Medicinal Chemistry Letters URL

- Source: ACS Medicinal Chemistry Letters (via PubMed Central)

- Title: 1,4‐Diazepane Ring‐Based Systems | Request PDF Source: ResearchGate URL

- Title: The structures of some 1,4-diazepines.

- Title: Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)

- Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ACS Medicinal Chemistry Letters URL

- Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: PubMed URL

- Title: The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)

- Title: Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study Source: Scientific Reports URL

- Title: Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines | Request PDF Source: ResearchGate URL

- Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Bentham Science URL

- Title: THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION Source: International Journal of Pharmaceutical, Chemical, and Biological Sciences URL

- Title: Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds Source: PubMed Central URL

- Title: Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study Source: PubMed URL

- Title: A Review on Medicinally Important Heterocyclic Compounds Source: Open Access Journals URL

- Title: REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION Source: International Journal of Pharmaceutical Sciences and Research URL

- Title: 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability Source: PubMed URL

- Title: Conformational analysis by intersection: CONAN Source: Journal of Computational Chemistry URL

- Title: Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development Source: Pharmaceuticals URL

- Title: Multiscale machine learning prediction of infrared spectra of solvated molecules Source: ChemRxiv URL

- Title: The principles of conformational analysis Source: Nobel Prize URL

- Title: Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?

- Title: Why chair conformation of cyclohexane is more stable than its boat conformation?

- Title: Assertion (A): In cyclohexane, the boat conformation is more stable than the chair form. Reason...

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,4-Diazepine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Guide to Synthesis, Mechanistic Insights, and Therapeutic Applications

Abstract

The 1,4-diazepine core, a seven-membered heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives, most notably the benzodiazepine class of drugs, have had a profound impact on the treatment of central nervous system (CNS) disorders for decades.[3] The versatility of this scaffold, however, extends far beyond its classical applications, with contemporary research revealing potent activities in oncology, infectious diseases, and inflammation.[4] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the intricate synthetic methodologies for constructing the 1,4-diazepine ring system, exploring the mechanistic underpinnings of its diverse biological activities, and highlighting its expanding therapeutic landscape. We will bridge foundational chemical principles with field-proven insights, offering detailed protocols, comparative data, and visual workflows to empower the rational design and development of next-generation 1,4-diazepine-based therapeutics.

The Enduring Significance of the 1,4-Diazepine Nucleus

The journey of 1,4-diazepines in medicine began with the serendipitous discovery of chlordiazepoxide (Librium) by Leo Sternbach in 1955, followed by the market introduction of diazepam (Valium) in 1963.[5] These molecules revolutionized the treatment of anxiety and sleep disorders. Structurally, 1,4-diazepines are seven-membered heterocyclic compounds featuring two nitrogen atoms at the 1 and 4 positions.[4] This unique architecture imparts a conformational flexibility that allows them to bind effectively to a variety of biological targets.

Their most well-documented mechanism of action involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain.[5] By binding to an allosteric site on the receptor, 1,4-benzodiazepines increase the frequency of chloride ion channel opening, leading to neuronal hyperpolarization and a calming effect on the CNS. This interaction is responsible for their anxiolytic (anti-anxiety), sedative, hypnotic (sleep-inducing), anticonvulsant, and muscle relaxant properties.[5][6]

Beyond the CNS, the 1,4-diazepine scaffold has been identified as a "privileged structure," capable of serving as a versatile template for discovering new drugs targeting a wide range of receptors and enzymes. This has led to the exploration of their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making the development of novel and efficient synthetic routes a critical and ongoing endeavor in organic and medicinal chemistry.[1][7]

Caption: Logical relationship of the 1,4-diazepine core to its major application areas.

Strategic Synthesis of the 1,4-Diazepine Ring System

The construction of the 1,4-diazepine core can be achieved through various synthetic strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.

Classical Condensation Strategies

The most traditional and widely used method for synthesizing benzodiazepines involves the condensation of a diamine with a 1,3-dicarbonyl compound or its equivalent. For 1,4-benzodiazepines, an o-phenylenediamine derivative is a common precursor.[3] A more general approach for 1,4-diazepines involves the reaction of ketimine intermediates with aldehydes, often catalyzed by acids.

Catalysis with Heteropolyacids (HPAs): An Efficient Advancement

Recent advancements have demonstrated the superior catalytic efficiency of Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) over conventional acid catalysts like CF₃COOH.[6] HPAs offer the advantages of high yields, shorter reaction times, and applicability to a wide range of substrates with both electron-donating and electron-withdrawing groups.[6]

Representative Protocol: HPA-Catalyzed Synthesis of 1,4-Diazepines [6]

-

Step 1: Synthesis of the Ketimine Intermediate: A mixture of dehydroacetic acid (1 mmol) and 1,3-diaminopropane (1 mmol) in absolute ethanol (10 mL) is stirred at room temperature for 30 minutes. The solvent is then evaporated under reduced pressure to yield the ketimine intermediate.

-

Step 2: Cyclization Reaction: To a solution of the ketimine intermediate (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (15 mL), a catalytic amount of H₃PW₁₂O₄₀ (0.01 mmol) is added.

-

Step 3: Reflux and Isolation: The reaction mixture is heated under reflux, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature.

-

Step 4: Purification: The cooled solution is poured into ice-water. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure 1,4-diazepine derivative.

Caption: Workflow for the HPA-catalyzed synthesis of 1,4-diazepine derivatives.

Modern Palladium-Catalyzed Cyclization

For accessing more complex and structurally diverse 1,4-diazepines, modern transition-metal-catalyzed methods offer significant advantages. A notable example is the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[8] This reaction proceeds via the formation of a π-allylpalladium intermediate, followed by an intramolecular nucleophilic attack by the amide nitrogen to construct the seven-membered ring.[8] This method provides a powerful tool for creating substituted benzodiazepine frameworks with good control over the final structure.

Key Mechanistic Insights:

The regioselectivity of this reaction is influenced by electronic effects. In cases with unsymmetrical diaryl-substituted carbonates, the nucleophilic attack preferentially occurs at the alkyne terminus bearing the more electron-rich aryl group.[8] This predictability is crucial for the rational design of specific target molecules.

Synthesis via Ring Expansion of Azetidines

An innovative strategy for synthesizing functionalized 1,4-benzodiazepines involves the intramolecular C–N bond coupling and subsequent ring opening of azetidines.[9] This method provides access to unique derivatives that are in high demand for drug discovery. The process is efficient, utilizes readily available starting materials, and proceeds under mild conditions, making it a versatile and valuable addition to the synthetic chemist's toolbox.[9]

Representative Protocol: Azetidine Ring-Opening for 1,4-Benzodiazepine Synthesis [9]

-

Step 1: Formation of the Azetidinium Intermediate: A fused azetidine-benzodiazepine precursor is treated with trifluoromethanesulfonic anhydride to form a reactive azetidinium intermediate.

-

Step 2: Nucleophilic Ring Opening: The intermediate is then subjected to a nucleophile (e.g., NaN₃, KCN, PhSNa) in a suitable solvent like DMF.

-

Step 3: Reaction and Isolation: The reaction is stirred at room temperature for 6-24 hours. After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Step 4: Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired functionalized 1,4-benzodiazepine derivative.

Table 1: Comparison of Selected Synthetic Methodologies

| Methodology | Key Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Reference |

| HPA-Catalyzed Condensation | Ketimine, Aldehyde | Heteropolyacid (HPA) | Reflux in Ethanol | High yields, short reaction times, broad substrate scope. | [6] |

| Palladium-Catalyzed Cyclization | 2-Aminobenzylamine, Propargylic Carbonate | Palladium Complex | Varies | Access to complex structures, predictable regioselectivity. | [8] |

| Azetidine Ring Opening | Fused Azetidine-Benzodiazepine | Nucleophile (e.g., NaN₃) | Room Temperature | Mild conditions, access to unique functional groups. | [9] |

The Broadening Spectrum of Biological Applications

While initially recognized for their CNS effects, the applications of 1,4-diazepines have expanded significantly into other critical areas of medicine.

Central Nervous System (CNS) Disorders

The primary application of 1,4-benzodiazepines remains the treatment of CNS disorders. They are widely prescribed as anxiolytics, sedatives, hypnotics, and anticonvulsants.[6] Their mechanism of action is centered on their role as positive allosteric modulators of the GABA-A receptor.

Caption: Mechanism of action of 1,4-benzodiazepines on the GABA-A receptor.

Anticancer Activity

A growing body of research has highlighted the potential of 1,4-diazepine derivatives as anticancer agents.[1][4] Certain compounds have demonstrated significant in vitro activity against various cancer cell lines, including human breast cancer (MCF-7), colon cancer (HCT-116), and liver carcinoma (HepG-2).[7] The pyrrolo[2,1-c][10][11]benzodiazepines (PBDs), a class of natural and synthetic antibiotics, act as DNA-interactive anti-tumor agents, showcasing a distinct mechanism from the CNS-acting benzodiazepines.

Anti-Infective Properties

The 1,4-diazepine scaffold has also been explored for the development of novel anti-infective agents.[4] Derivatives have been synthesized and tested for antibacterial and antifungal activities, showing promise for combating various pathogens.[2] This broadens the therapeutic potential of this versatile chemical class into the realm of infectious diseases.

Table 2: Summary of Biological Activities of 1,4-Diazepine Derivatives

| Therapeutic Area | Specific Activity | Mechanism of Action (Example) | References |

| Central Nervous System | Anxiolytic, Anticonvulsant, Sedative, Hypnotic | Positive allosteric modulation of GABA-A receptors | [5][10] |

| Oncology | Anticancer, Antiproliferative | DNA-interactive agents (PBDs), Enzyme inhibition | [7][12] |

| Infectious Diseases | Antibacterial, Antifungal | Varies | [1][2][4] |

| Other | Anti-inflammatory, Antiviral (Anti-HIV), Vasopressin Antagonist | Varies |

Conclusion and Future Perspectives

The 1,4-diazepine scaffold has proven to be an exceptionally fruitful source of therapeutic agents for over half a century. Its journey from a CNS-focused drug class to a "privileged structure" with applications in oncology and infectious diseases underscores its remarkable chemical and biological versatility. The continuous development of innovative synthetic methodologies, including transition-metal catalysis and novel ring-expansion strategies, is crucial for unlocking the full potential of this scaffold.[8][9][13]

Future research will likely focus on the design of subtype-selective GABA-A receptor modulators to minimize side effects, the exploration of novel mechanisms of action for anticancer and anti-infective derivatives, and the application of computational chemistry and machine learning to accelerate the discovery of new 1,4-diazepine-based drug candidates. The rich history and expanding potential of 1,4-diazepines ensure their continued prominence in the landscape of drug discovery and development.

References

- Skerritt, J. H., & Johnston, G. A. R. (1984). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). PubMed.

- Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.

- Bentham Science Publishers. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. eurekaselect.com.

- Rashid, M. A., et al. (2019). 1,4-Diazepines.

- Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.

- Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

- Singh, P., Paul, A., & Kumar, S. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc.

- Gouda, M. A., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.

- Various Authors. (2020). 1,4-Benzodiazepin-2-Ones in Medicinal Chemistry.

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017).

- Wang, X., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.

- Kim, M., et al. (2024).

- Heravi, M. M., et al. (2012).

- Saini, M. S., Kumar, A., & Dwivedi, J. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Kumari, G., & Singh, R. K. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]